molecular formula C15H18N2O5 B11048133 1-acetyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

1-acetyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B11048133
M. Wt: 306.31 g/mol
InChI Key: LMNHUEBENUVBIB-UHFFFAOYSA-N
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Description

1-acetyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one is a compound that features a 3,4,5-trimethoxyphenyl group, which is known for its versatile pharmacophoric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one typically involves the reaction of 3,4,5-trimethoxyaniline with an appropriate acetylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-acetyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-acetyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-acetyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific structural features that allow for selective binding to the colchicine binding site on tubulin. This specificity can result in fewer side effects compared to other tubulin inhibitors .

properties

Molecular Formula

C15H18N2O5

Molecular Weight

306.31 g/mol

IUPAC Name

1-acetyl-3-(3,4,5-trimethoxyanilino)-2H-pyrrol-5-one

InChI

InChI=1S/C15H18N2O5/c1-9(18)17-8-11(7-14(17)19)16-10-5-12(20-2)15(22-4)13(6-10)21-3/h5-7,16H,8H2,1-4H3

InChI Key

LMNHUEBENUVBIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(=CC1=O)NC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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